molecular formula C14H15NO4 B3061603 7-Methoxy-2-morpholin-4-yl-chromen-4-one CAS No. 130735-66-9

7-Methoxy-2-morpholin-4-yl-chromen-4-one

Cat. No. B3061603
CAS RN: 130735-66-9
M. Wt: 261.27 g/mol
InChI Key: TVHCBKPEOVWUEQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-morpholin-4-yl-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-4-one core with a methoxy group at the 7th position and a morpholine ring at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-morpholin-4-yl-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4-chloro-chromen-2-one with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-morpholin-4-yl-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

7-Methoxy-2-morpholin-4-yl-chromen-4-one has been studied for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated its potential use in developing therapeutic agents for diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-morpholin-4-yl-chromen-4-one involves its interaction with specific molecular targets. It has been found to inhibit DNA-dependent protein kinase, which plays a crucial role in DNA repair and cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-7-phenyl-4H-chromen-4-one
  • 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)

Uniqueness

7-Methoxy-2-morpholin-4-yl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and morpholine groups contribute to its ability to interact with various biological targets, making it a valuable compound for research and development .

properties

CAS RN

130735-66-9

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

7-methoxy-2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C14H15NO4/c1-17-10-2-3-11-12(16)9-14(19-13(11)8-10)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3

InChI Key

TVHCBKPEOVWUEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)N3CCOCC3

Origin of Product

United States

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